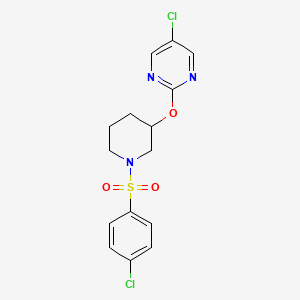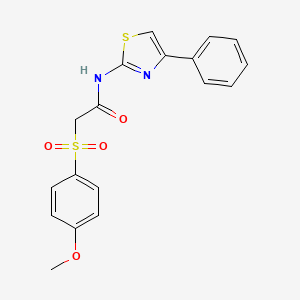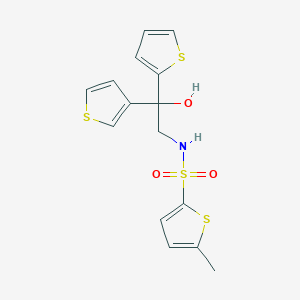![molecular formula C10H10N2OS2 B2878580 Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether CAS No. 338978-75-9](/img/structure/B2878580.png)
Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The thiadiazole ring in the compound contains sulfur and nitrogen atoms, which can participate in various types of chemical bonding due to their lone pair electrons .Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including ring-opening reactions. For example, the thiadiazole ring can be opened under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiadiazole ring might contribute to the compound’s biological activity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the solid phase synthesis of thiadiazole ethers, demonstrating the combination of the advantages of random and focused combinatorial libraries in pharmaceutical research. This approach includes key synthesis steps like the introduction of the heterocycle by selective, sequential nucleophilic double substitution and oxidation on a solid phase using MCPBA (Pernerstorfer et al., 2004).
Applications in Material Science
- Research into coordination complexes for the degradation of organic dyes has incorporated thiadiazole derivatives. These studies have synthesized new coordination polymeric architectures, demonstrating promising photocatalytic properties for the UV-light-driven degradation of methyl violet as a model organic dye pollutant, indicating a potential application in environmental remediation (Lu et al., 2021).
Biological Activity and Applications
- Various thiadiazole derivatives have been synthesized and evaluated for antimicrobial activity . These compounds showed significant antibacterial activity against S. aureus (gram-positive) and E. coli (gram-negative) bacteria, as well as antifungal activity against A. niger fungi, suggesting potential as antimicrobial agents (Hussain et al., 2008).
- Another study evaluated antidepressant and anxiolytic activities of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives. Some compounds were found to possess marked antidepressant and anxiolytic properties comparable in efficiency to reference drugs, highlighting their potential for CNS disorder treatments (Clerici et al., 2001).
Photophysical Studies
- Spectroscopic and theoretical studies of fluorescence effects in thiadiazole derivatives induced by molecular aggregation have been conducted. These studies observed unique fluorescence emissions in aqueous solutions, suggesting applications in rapid analysis of conformational changes and potentially in the biomolecular sciences (Matwijczuk et al., 2017).
Mécanisme D'action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known to interact with biological targets through its planar structure and the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-7-10(15-12-11-7)14-9-5-3-8(13-2)4-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGFTGDOYPSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)

![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)


![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)
![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)
![9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2878516.png)
![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)